3-chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
Description
3-Chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (CAS: 1374320-45-2) is a heterocyclic compound featuring a pyrazole core substituted with a chlorine atom at position 3, an ethylamine group at position 4, and a pyridin-3-yl moiety at position 1. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound is synthesized via nucleophilic substitution or coupling reactions, often involving intermediates like 3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-amine and ethylating agents such as ethyl isocyanate or alkyl halides . Its characterization includes NMR, IR, and mass spectrometry, with key spectral data such as $ ^1H $ NMR (CDCl$_3$) δ 8.95 (s, 1H), 8.62 (d, J = 4.0 Hz, 1H), and MS (EI) m/z 322 ([M+H]$^+$) .
Properties
IUPAC Name |
3-chloro-N-ethyl-1-pyridin-3-ylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c1-2-13-9-7-15(14-10(9)11)8-4-3-5-12-6-8/h3-7,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUMSCJUXIVSFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CN(N=C1Cl)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of 3-Chloro-1H-Pyrazol-4-Amine Hydrochloride
The synthesis begins with the acylation of 3-chloro-1H-pyrazol-4-amine hydrochloride using acetic anhydride in the presence of sodium bicarbonate at 0–10°C. This step selectively acetylates the primary amine, yielding N-(3-chloro-1H-pyrazol-4-yl)acetamide (1b) with minimal over-acylation. Comparative studies reveal that the chloro substituent at the 3-position is critical: omitting it leads to double acylation, while bromo substitution reduces yields by 30%. The reaction achieves >95% conversion under optimized conditions, with the base neutralizing HCl byproducts and stabilizing the intermediate.
Copper-Catalyzed Heteroarylation with 3-Bromopyridine
N-(3-Chloro-1H-pyrazol-4-yl)acetamide undergoes coupling with 3-bromopyridine via a Ullmann-type reaction. The process employs copper(I) iodide, potassium phosphate, and N,N′-dimethylethane-1,2-diamine in acetonitrile at 50–110°C. Catalyst quality significantly impacts yield; commercially sourced CuI from specific suppliers (e.g., Sigma-Aldrich) enhances reproducibility. A 15% excess of 3-bromopyridine ensures complete conversion, while post-reaction water addition during workup maximizes product recovery. This step achieves 82–88% yield of N-(3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl)acetamide (1c).
Borohydride Reduction to the Target Amine
The acetamide group in 1c is reduced to an ethylamine moiety using sodium borohydride and boron trifluoride etherate (BF3·Et2O). The Lewis acid activates the carbonyl group, enabling selective reduction without affecting the pyrazole or pyridine rings. Reactions conducted in tetrahydrofuran (THF) at 25–40°C for 12–24 hours yield 3-chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (1d) with 75–80% efficiency. Variability in BF3·Et2O batches necessitates rigorous quality control to maintain consistency.
Alkylation and Hydrolysis Route
Alkylation of N-(3-Chloro-1-(Pyridin-3-Yl)-1H-Pyrazol-4-Yl)Acetamide
An alternative pathway alkylates 1c with ethyl bromide using sodium hydride in THF. At 20–40°C, the reaction requires 60–168 hours for completion, but adding potassium iodide (KI) or tetrabutylammonium iodide (TBAI) reduces the time to 24 hours. Heating to 50–70°C in a sealed reactor further accelerates the process, yielding N-(3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-ethylacetamide (1c′) in 85% yield.
Hydrolysis of the Acetamide Group
The alkylated intermediate 1c′ is hydrolyzed using aqueous hydrochloric acid at 70–100°C. This step cleaves the acetamide to the primary amine, producing the target compound with 90–95% purity after neutralization and extraction. Solvent choice (e.g., ethanol/water mixtures) minimizes side reactions, while excess HCl ensures complete deprotection.
Comparative Analysis of Synthetic Routes
| Parameter | Acylation-Heteroarylation Route | Alkylation-Hydrolysis Route |
|---|---|---|
| Total Yield | 62–68% | 70–75% |
| Reaction Time | 48–72 hours | 24–48 hours |
| Catalyst Complexity | CuI, BF3·Et2O | NaH, KI/TBAI |
| Purification Difficulty | Moderate (chromatography needed) | Low (crystallization feasible) |
| Scalability | Suitable for pilot scale | Industrial-scale preferred |
The alkylation-hydrolysis route offers higher yields and shorter reaction times, making it preferable for large-scale production. However, the acylation-heteroarylation pathway avoids hazardous alkylating agents, aligning with green chemistry principles.
Critical Parameters and Optimization Strategies
Solvent and Temperature Effects
Catalytic System Tuning
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 3 of the pyrazole ring undergoes nucleophilic substitution under specific conditions. Common reagents and outcomes include:
These substitutions are accelerated by polar aprotic solvents (e.g., DMF) and catalytic bases like triethylamine .
Cross-Coupling Reactions
The pyridine and pyrazole rings participate in palladium-catalyzed couplings, forming complex heterocycles:
Suzuki–Miyaura Coupling
-
Reagents : Arylboronic acids, Pd(PPh₃)₄, K₂CO₃
-
Conditions : Dioxane/water, 90°C
-
Product : 3-Aryl-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine derivatives
Buchwald–Hartwig Amination
-
Reagents : Aryl halides, Pd₂(dba)₃, Xantphos
-
Conditions : Toluene, 110°C
-
Product : N-ethyl-4-(arylamino)-3-chloro-1-(pyridin-3-yl)-1H-pyrazole
These reactions enable the synthesis of bioactive molecules, including kinase inhibitors and pesticidal agents .
Amide Formation
The ethylamine group reacts with acyl chlorides or anhydrides:
-
Reagent : 3,3,3-Trifluoropropylsulfanylpropanoyl chloride
-
Conditions : THF, 0°C → RT
-
Product : N-[3-Chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl]-N-ethyl-3-[(3,3,3-trifluoropropyl)sulfanyl]propanamide (tyclopyrazoflor)
Oxidation and Reduction
-
Oxidation : MnO₂ in CH₂Cl₂ converts the ethylamine group to a nitroso derivative.
-
Reduction : H₂/Pd-C reduces the pyridine ring to piperidine under high pressure.
Stability and Reactivity Trends
-
Thermal stability : Decomposes above 250°C, releasing HCl and pyridine derivatives .
-
pH sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases at the sulfonamide or ester linkages .
This compound’s versatility in nucleophilic, coupling, and cyclization reactions makes it invaluable for developing agrochemicals (e.g., tyclopyrazoflor ) and pharmacologically active molecules. Future research may explore enantioselective modifications and green chemistry approaches to enhance sustainability .
Scientific Research Applications
Medicinal Chemistry
Research indicates that 3-chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine exhibits promising biological activities, making it a candidate for drug development. Its mechanism of action involves interactions with specific molecular targets, which may include enzymes, receptors, or proteins involved in various biological pathways.
Potential Therapeutic Uses :
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro, indicating possible applications in treating inflammatory diseases.
- Antimicrobial Effects : Research has indicated that this compound could exhibit activity against certain bacterial strains, suggesting its use as an antimicrobial agent.
Agricultural Applications
In agricultural science, the compound is being explored for its potential as a pesticide or herbicide. Its structural similarity to other bioactive compounds allows for the development of new pest control agents that are effective yet environmentally friendly.
Case Study: Pesticide Development
A notable case study involves the evaluation of this compound as a component in integrated pest management systems. Field trials demonstrated that formulations containing this compound effectively reduced pest populations while minimizing harm to beneficial insects.
Mechanism of Action
The mechanism by which 3-chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Yield :
- Ethyl and methylamine derivatives (77–83% yields) exhibit higher synthetic efficiency compared to bulkier groups like cyclopropyl (17.9% yield), likely due to reduced steric hindrance during nucleophilic substitution .
- Methoxyethyl substitution retains high yield (77%) while improving solubility, critical for formulation in agrochemicals .
Spectral and Physical Properties :
- Chlorine at position 3 enhances electrophilicity, reflected in downfield shifts in $ ^1H $ NMR (e.g., δ 8.95 for Cl vs. δ 8.87 for CH$_3$ in cyclopropyl derivative) .
- Melting points vary significantly: 157–158°C for methoxyethyl vs. 104–107°C for cyclopropyl derivatives, indicating stronger intermolecular forces in polar substituents .
Table 2: Functional Group Impact on Bioactivity
Key Insights:
- Ethyl vs. Methyl : The ethyl group in the target compound may enhance lipid solubility, promoting membrane penetration in insecticidal applications compared to the methyl analogue .
- Chlorine’s Role : The chloro substituent at position 3 is critical for binding to biological targets (e.g., acetylcholinesterase), as seen in structurally related agrochemicals .
Biological Activity
3-chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (CAS Number: 1374320-45-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a pyrazole ring fused with a pyridine moiety, which is known to influence its pharmacological properties. The exploration of its biological activity encompasses various domains, including anticancer, anti-inflammatory, and antimicrobial effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The presence of the chlorine atom and the N-ethyl group plays a crucial role in modulating these interactions.
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of compounds containing the pyrazole structure. Specifically, derivatives similar to this compound have demonstrated significant antiproliferative activity against several cancer cell lines:
| Cancer Type | Cell Line | Activity |
|---|---|---|
| Lung Cancer | A549 | Inhibition of cell proliferation |
| Breast Cancer | MDA-MB-231 | Significant growth inhibition |
| Liver Cancer | HepG2 | Antiproliferative effects observed |
| Colorectal Cancer | HT29 | Notable cytotoxicity |
| Renal Cancer | 786-O | Reduced cell viability |
Studies indicate that compounds with the 1H-pyrazole scaffold can inhibit the growth of various cancer types, including lung, brain, and colorectal cancers .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation:
| Compound | COX Inhibition (IC50) |
|---|---|
| 3-chloro-N-ethyl-pyrazole | 5.40 μM (COX-1) |
| 0.01 μM (COX-2) | |
| Selectivity index >344 |
These findings suggest that this compound may serve as a lead for developing new anti-inflammatory agents with high selectivity for COX enzymes .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary assays indicate effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) is still required for comprehensive understanding.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activities of pyrazole derivatives, including this compound. For instance:
- Synthesis and Evaluation : A study synthesized several pyrazole derivatives and assessed their anticancer activities in vitro, finding that those with halogen substitutions exhibited enhanced potency against certain cancer cell lines .
- In Vivo Studies : Animal models have been utilized to further explore the anti-inflammatory effects of pyrazole derivatives, showing promising results in reducing edema in carrageenan-induced models .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-amine with ethylamine derivatives in dichloroethane (DCE) or dichloromethane (DCM) under basic conditions (e.g., N-ethyl-N-isopropylpropan-2-amine) at ambient temperature for 16 hours yields the target compound . To improve yield, optimize stoichiometry (e.g., 1:2.2 molar ratio of amine to electrophile), use anhydrous solvents, and monitor reaction progress via TLC. Purification via silica gel chromatography with gradient elution (0–20% MeOH/DCM) is recommended .
Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- 1H NMR : Key signals include aromatic protons (δ 8.88–8.94 ppm for pyridine H2/H6), pyrazole protons (δ 7.29–7.41 ppm), and ethyl group signals (δ 1.12–1.19 ppm, triplet for CH3) .
- ESI-MS : The molecular ion peak at m/z 253 ([M+H]⁺) confirms the molecular weight .
- IR : Absorbance at ~3326 cm⁻¹ (N-H stretch) and ~1648 cm⁻¹ (C=O in derivatives) .
Q. How can researchers address low solubility during purification?
- Methodological Answer : Use mixed solvent systems (e.g., DCM/MeOH or ethyl acetate/hexanes) for column chromatography. For hydrochloride salts, trituration with diethyl ether or recrystallization from hot ethanol improves purity .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of chloro-substitution in pyrazole derivatives during synthesis?
- Methodological Answer : The 3-chloro substituent arises from electrophilic halogenation (e.g., iodine/iodic acid in acetic acid) at the pyrazole C3 position, favored by electron-donating groups on the pyridine ring. DFT studies can model charge distribution to predict regioselectivity .
Q. How can discrepancies between observed and calculated NMR chemical shifts be resolved?
- Methodological Answer :
- Solvent Effects : CDCl3 vs. DMSO-d6 causes shifts in aromatic protons (e.g., δ 8.88 ppm in CDCl3 vs. δ 9.22 ppm in DMSO-d6 for pyridine H2) .
- Tautomerism : Pyrazole ring tautomerism (1H vs. 2H forms) may shift NH proton signals. Variable-temperature NMR can identify dynamic equilibria .
Q. What computational strategies predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- DFT Calculations : Model the HOMO/LUMO energy levels to assess nucleophilic/electrophilic sites. The pyridine ring’s electron-deficient nature directs coupling to electron-rich aryl boronic acids .
- Docking Studies : For bioactive derivatives, simulate interactions with target enzymes (e.g., pesticidal targets) to guide functionalization .
Q. How can researchers design derivatives to study structure-activity relationships (SAR) for pesticidal activity?
- Methodological Answer :
- Functionalization : Introduce substituents at the ethylamine group (e.g., urea, acetyl) to modulate lipophilicity. For example, 3-chloro-N-(prop-2-yn-1-yl) derivatives show enhanced bioactivity .
- Bioisosteres : Replace pyridine with thiazole or morpholine rings to assess binding affinity changes .
Data Contradiction Analysis
Q. Why do melting points vary across synthetic batches (e.g., 92–94°C vs. 157–158°C)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
